3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
Description
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.H2O/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5H2,(H,13,14);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCZIVEDRDMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-28-9 | |
| Record name | 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate involves several steps, starting with the formation of the imidazopyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrate (1:1)
- Molecular Formula : C₁₀H₁₂N₂O₃
- Molecular Weight: 208.217 g/mol (average mass), 208.084792 (exact monoisotopic mass)
- CAS Registry Number : 1255717-44-2
- ChemSpider ID : 26463737
- Purity : ≥95% .
Structural Features: The compound consists of an imidazo[1,2-a]pyridine core fused with a propanoic acid side chain and stabilized as a hydrate. The hydrate form enhances solubility in polar solvents, which is critical for pharmaceutical applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The hydrate form of 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid enhances aqueous solubility, critical for drug formulation. In contrast, lipophilic derivatives (e.g., 2-naphthyl-substituted compounds) exhibit better membrane permeability .
- Stability : Imidazo[1,2-a]pyridine derivatives are generally stable under physiological conditions, but electron-deficient substituents (e.g., nitro groups) may reduce metabolic stability .
Biological Activity
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C10H12N2O3
Molecular Weight : 208.21 g/mol
CAS Number : 1255717-44-2
The compound features an imidazo[1,2-a]pyridine core, which is recognized for its wide-ranging applications in drug development. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
The compound has shown promise as an anticancer agent. A study focusing on the inhibition of Rab geranylgeranyl transferase (RGGT) revealed that certain derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against cancer cell lines, such as HeLa cells. The most active compounds from this study had IC50 values below 150 μM, indicating strong inhibitory potential .
Other Pharmacological Effects
In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory and analgesic effects. It is part of a broader class of imidazopyridine derivatives that have been linked to various therapeutic applications including:
- Anticonvulsant
- Antiviral
- Antituberculosis
- Antiparasitic
These activities highlight the compound's versatility in addressing multiple health issues .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance, it can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating cellular signaling pathways. This interaction is crucial for its anticancer effects as it disrupts processes essential for tumor growth and survival .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine. A notable case involved synthesizing twelve phosphonopropionates derived from the compound, which were tested for their ability to inhibit RGGT. The results indicated that certain modifications significantly enhanced cytotoxicity against cancer cells .
Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogues
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1a | <150 | High |
| 1b | 386 | Moderate |
| 1c | 735 | Low |
| 1d | >1000 | Negligible |
This table summarizes the cytotoxic effects observed in a study involving various analogues of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
